ROMK1 Inhibitory Potency: Furan-4-yl vs. Thiophene-4-yl Pyrimidinium Comparator
The target compound (CAS 646062-66-0) exhibits ROMK1 inhibitory activity with an IC50 of 49 nM, measured via inhibition of human ROMK1 channel-mediated ⁸⁶Rb⁺ efflux in CHO cells co-expressing DHFR using the TopCount method [1]. In the same assay format, the direct thiophene analog 1-[2-oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide (CAS 646062-65-9), which substitutes the 4-furan ring with a 4-thiophene ring, has not had its IC50 value publicly disclosed in the same experimental system. However, class-level SAR evidence from the ROMK inhibitor patent family indicates that furan-containing pyrimidine derivatives generally exhibit altered potency profiles compared to their thiophene counterparts due to differences in heteroatom electronegativity and ring electronics [2]. The target compound also demonstrates an IC50 of 30 nM in an electrophysiology assay format, confirming activity across orthogonal readouts [3].
| Evidence Dimension | ROMK1 channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM (⁸⁶Rb⁺ efflux assay, human ROMK1 in CHO-DHFR cells, TopCount); IC50 = 30 nM (electrophysiology assay) |
| Comparator Or Baseline | 1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide (CAS 646062-65-9): ROMK1 IC50 not publicly reported in the same assay system |
| Quantified Difference | Not directly quantifiable from public data; class-level SAR supports differentiation based on heterocycle identity |
| Conditions | Human ROMK1 channel expressed in CHO cells co-expressing DHFR; ⁸⁶Rb⁺ efflux measured after 35 min by TopCount [1]; electrophysiology assay [3] |
Why This Matters
The furan-to-thiophene substitution at the pyrimidine 4-position represents a non-interchangeable structural modification that can alter ion channel potency, selectivity, and physicochemical properties, making the target compound a distinct chemical tool for ROMK1 pharmacological studies.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873). IC50 = 49 nM: Inhibition of human ROMK1 channel expressed in CHO cells coexpressing DHFR assessed as inhibition of 86Rb+ efflux after 35 mins by TopCount method. View Source
- [2] Tang, H.; Pasternak, A.; Yang, L.; Walsh, S. P.; Pio, B.; Shahripour, A.; Teumelsan, N. Inhibitors of the renal outer medullary potassium channel. U.S. Patent 9,073,882, July 7, 2015. View Source
- [3] BindingDB. BDBM50391781 (CHEMBL2146873). IC50 = 30 nM: Inhibition of ROMK by electrophysiology assay. View Source
